Product packaging for 2-Bromo-4-isocyanato-1-methylbenzene(Cat. No.:CAS No. 760958-77-8)

2-Bromo-4-isocyanato-1-methylbenzene

Cat. No.: B3038126
CAS No.: 760958-77-8
M. Wt: 212.04 g/mol
InChI Key: ZAEPRKJGVWXMLE-UHFFFAOYSA-N
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Description

Significance of Aryl Isocyanates in Advanced Organic Synthesis

Aryl isocyanates are a class of organic compounds characterized by the presence of an isocyanate group (–N=C=O) attached to an aromatic ring. This functional group is highly electrophilic, making aryl isocyanates valuable intermediates in organic synthesis. rsc.orgwikipedia.org They readily react with a variety of nucleophiles, including alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively. wikipedia.org This reactivity is the cornerstone of their extensive use in the production of a wide array of materials.

The global market for isocyanates has seen consistent growth, largely driven by their indispensable role in the manufacturing of polyurethanes, a versatile class of polymers. rsc.orgnih.gov Beyond polymers, aryl isocyanates are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. rsc.org The development of efficient synthetic methods, including the phosgenation of amines and milder, phosgene-free routes, has expanded the library of available aryl isocyanates for various applications. wikipedia.orgrsc.org

Role of Bromine in Aromatic Compound Reactivity and Functionalization

The introduction of a bromine atom to an aromatic ring significantly influences its chemical properties and reactivity. Bromination is a classic example of an electrophilic aromatic substitution reaction, typically requiring a Lewis acid catalyst like iron(III) bromide (FeBr₃) to polarize the bromine molecule and make it a more potent electrophile. fiveable.melibretexts.org The presence of a bromine atom on a benzene (B151609) ring deactivates it towards further electrophilic substitution yet directs incoming electrophiles to the ortho and para positions.

Bromine's role extends beyond being a directing group; it is also a versatile functional group. The carbon-bromine bond can participate in a variety of cross-coupling reactions, such as Suzuki and Heck reactions, which are powerful methods for forming carbon-carbon bonds. This allows for the elaboration of brominated aromatic compounds into more complex molecular architectures. Furthermore, aryl bromides can be converted into organometallic reagents, such as Grignard or organolithium reagents, which are potent nucleophiles in their own right. msu.edu

Contextualizing 2-Bromo-4-isocyanato-1-methylbenzene within Aromatic Chemistry

This compound, also known as 2-bromo-4-isocyanatotoluene, is a trifunctional aromatic compound. Its structure incorporates a methyl group, a bromine atom, and an isocyanate group on a benzene ring. The interplay of these three groups dictates its reactivity and potential applications.

The methyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. libretexts.org Conversely, the bromine atom is a deactivating, though also ortho-, para-directing, substituent. msu.edu The isocyanate group is a highly reactive site for nucleophilic attack. The relative positions of these groups on the aromatic ring create a specific electronic and steric environment that governs the molecule's chemical behavior. Understanding the synthesis and reactivity of this compound requires careful consideration of the directing effects and reactivity of each substituent. libretexts.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNO B3038126 2-Bromo-4-isocyanato-1-methylbenzene CAS No. 760958-77-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-isocyanato-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-6-2-3-7(10-5-11)4-8(6)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEPRKJGVWXMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 2 Bromo 4 Isocyanato 1 Methylbenzene

Precursor Synthesis and Halogenation Methodologies

The synthesis of 2-Bromo-4-isocyanato-1-methylbenzene is critically dependent on the efficient preparation of its brominated aromatic precursors. The primary strategies involve the controlled bromination of substituted toluenes, which serve as the foundational building blocks for the target molecule.

Bromination of Substituted Toluenes (e.g., 4-Methylaniline, 2-Bromo-4-methylaniline)

A common and effective route to a key precursor, 2-bromo-4-methylaniline (B145976), starts from the readily available 4-methylaniline (p-toluidine). echemi.comdoubtnut.com A widely employed three-step synthesis involves an initial acetylation of the amine group in p-toluidine (B81030) to form N-acetyl-p-toluidine. This protection step is crucial as it moderates the activating effect of the amino group and directs the subsequent bromination to the desired ortho position. doubtnut.com The bromination of N-acetyl-p-toluidine is then carried out, typically using bromine in a suitable solvent like acetic acid, to yield 2-bromo-N-acetyl-4-methylaniline. The final step involves the hydrolysis of the acetyl group, usually with an acid or base, to afford 2-bromo-4-methylaniline. doubtnut.com

Alternatively, direct bromination of 4-methylaniline can be achieved. echemi.com This method, however, may require careful control of reaction conditions to achieve high selectivity and yield due to the strong activating nature of the amino group, which can lead to the formation of polybrominated products. echemi.com

Further halogenation of 2-bromo-4-methylaniline can lead to the formation of 2,6-dibromo-4-methylaniline. This subsequent bromination can be achieved using brominating agents such as N-bromosuccinimide (NBS) in a solvent like chloroform (B151607). chemicalbook.com This dibrominated compound can also serve as a precursor in various organic syntheses. chemicalbook.com

Table 1: Synthesis of Brominated Toluidine Derivatives


Starting MaterialReagents and ConditionsProductYieldReference
4-Methylaniline (p-Toluidine)1. Acetic anhydride (B1165640) 2. Br2 in acetic acid 3. H2O or dilute acid (hydrolysis)2-Bromo-4-methylanilineData not available
4-Methylaniline (p-Toluidine)N-Bromosuccinimide (NBS) in Chloroform, 20°C, 0.5 h2-Bromo-4-methylaniline and 2,6-Dibromo-4-methylaniline20% (mono-bromo), 75% (di-bromo) echemi.com

Approaches to Brominated Benzaldehydes

Brominated benzaldehydes are another class of important precursors. For instance, 2-bromo-4-methylbenzaldehyde (B1335389) can be synthesized from 2-bromo-4-methylaniline. google.com This transformation can be achieved through a diazotization reaction of 2-bromo-4-methylaniline, followed by a reaction with formaldoxime. google.com This method provides a route to introduce a formyl group, which can be a precursor to other functional groups or a key feature in the final molecule.

Synthesis of Related Brominated Aromatic Precursors (e.g., N-(p-tolyl)-adamantan-1-amine derivatives)

The synthesis of adamantane-containing aromatic precursors involves the reaction of an adamantyl derivative with a substituted toluene (B28343). For example, N-(1-Adamantyl)acetamide can be synthesized from 1-bromoadamantane (B121549) and acetylamide in the presence of sulfuric acid. ijpsr.com While not directly leading to the target isocyanate, these synthetic strategies highlight methods for combining adamantane (B196018) moieties with toluene derivatives, which could be adapted for the synthesis of more complex precursors. The synthesis of N-(p-tolyl)-adamantan-1-amine derivatives can be envisioned through the reaction of 1-adamantanamine with a suitably substituted p-tolyl halide or through a Ritter-type reaction. ijpsr.comresearchgate.net

Isocyanate Functional Group Introduction

The final and crucial step in the synthesis of this compound is the introduction of the isocyanate (-NCO) functional group onto the aromatic ring. This can be accomplished through both traditional phosgene-based methods and more modern, non-phosgene alternatives.

Phosgene-Based Approaches for Aromatic Isocyanates

The reaction of primary aromatic amines with phosgene (B1210022) (COCl₂) or its safer liquid equivalent, triphosgene, is a well-established and widely used industrial method for the synthesis of isocyanates. google.com This reaction typically proceeds in an inert solvent and involves the formation of a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride upon heating to yield the isocyanate. google.com The phosgenation of 2-bromo-4-methylaniline would be expected to proceed in a similar manner to other substituted anilines, providing a direct route to this compound. The reaction conditions, such as temperature and the presence of a base to scavenge HCl, are critical for achieving high yields and minimizing side reactions. google.com

Table 2: Phosgene-Based Isocyanate Synthesis


Starting MaterialReagents and ConditionsProductYieldReference
3-Methyl-2-methoxymethylanilineTriphosgene, Triethylamine, Chlorobenzene, 10-14°C3-Methyl-2-methoxymethyl-1-isocyanatobenzene94.2%

Non-Phosgene Methodologies for Isocyanate Synthesis

Due to the high toxicity of phosgene, significant research has been dedicated to developing safer, non-phosgene routes to isocyanates. nih.gov One of the most prominent non-phosgene methods is the Curtius rearrangement. This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas. The requisite acyl azide can be prepared from the corresponding carboxylic acid or acyl chloride. For the synthesis of this compound, this would involve the conversion of 2-bromo-4-methylbenzoic acid to 2-bromo-4-methylbenzoyl azide, followed by its rearrangement.

Another significant non-phosgene approach involves the thermal decomposition of carbamates. nih.gov In this method, the primary amine is first converted to a carbamate (B1207046), typically by reaction with an alcohol and a carbonyl source like dimethyl carbonate or urea (B33335). The resulting carbamate is then heated, often in the presence of a catalyst, to yield the isocyanate and the corresponding alcohol as a byproduct. nih.gov This method offers a greener alternative to the use of phosgene.

Table 3: Non-Phosgene Isocyanate Synthesis Methods


MethodGeneral ReactionKey IntermediateReference
Curtius RearrangementR-C(O)N₃ → R-N=C=O + N₂Acyl azide
Carbamate DecompositionR-NH-C(O)-OR' → R-N=C=O + R'-OHCarbamate
Curtius Rearrangement and Derivatives

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates. nih.govnih.gov The reaction proceeds through the thermal or photochemical decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org The key intermediate, 3-bromo-4-methylbenzoyl azide, can be prepared from 3-bromo-4-methylbenzoic acid.

One common method for generating the acyl azide is by reacting the corresponding acyl chloride with sodium azide. organic-chemistry.org Alternatively, a one-pot procedure can be employed using reagents like diphenylphosphoryl azide (DPPA) to convert the carboxylic acid directly to the isocyanate without isolating the potentially explosive acyl azide intermediate. nih.gov The migration of the aryl group occurs with retention of its configuration. nih.gov

Table 1: Key Transformations in the Curtius Rearrangement

Starting MaterialIntermediateProduct
3-Bromo-4-methylbenzoic acid3-Bromo-4-methylbenzoyl azideThis compound
Hofmann Rearrangement

The Hofmann rearrangement provides a route to isocyanates from primary amides. wikipedia.org In this reaction, a primary amide, such as 3-bromo-4-methylbenzamide, is treated with bromine in a basic solution, typically sodium hydroxide. wikipedia.orgncert.nic.in This treatment leads to the formation of an intermediate N-bromoamide, which then undergoes rearrangement to yield the isocyanate with one fewer carbon atom than the starting amide. wikipedia.orgncert.nic.in The isocyanate is formed as an intermediate which can then be hydrolyzed to a primary amine or trapped with other nucleophiles. wikipedia.org

The reaction involves the migration of the aryl group from the carbonyl carbon to the nitrogen atom, with the simultaneous departure of the bromide ion. wikipedia.org Several reagents can be used in place of bromine, including sodium hypochlorite (B82951) and N-bromosuccinimide. wikipedia.org

Schmidt Rearrangement

The Schmidt reaction offers another pathway to isocyanates from carboxylic acids by using hydrazoic acid in the presence of a strong acid catalyst. wikipedia.orgorganic-chemistry.org When 3-bromo-4-methylbenzoic acid is treated with hydrazoic acid, it forms a protonated acyl azide intermediate. wikipedia.org This intermediate then rearranges, losing nitrogen gas, to form a protonated isocyanate, which upon deprotonation yields this compound. wikipedia.org This reaction is closely related to the Curtius rearrangement, with the primary difference being the in situ generation of the acyl azide from the carboxylic acid and hydrazoic acid. wikipedia.org

Lossen Rearrangement and Related Transformations

The Lossen rearrangement involves the conversion of a hydroxamic acid derivative, typically an O-acyl, O-sulfonyl, or O-phosphoryl derivative, into an isocyanate. scispace.com The starting material for the synthesis of this compound via this route would be a derivative of 3-bromo-4-methylbenzohydroxamic acid. The reaction is typically carried out in the presence of a base or by heating. scispace.com The mechanism involves the formation of an isocyanate intermediate through a concerted rearrangement where the aryl group migrates to the nitrogen atom as a carboxylate or other leaving group departs. scispace.com

Carbonylation Reactions of Nitro Compounds or Amines

Isocyanates can also be synthesized through the carbonylation of nitro compounds or amines. The reductive carbonylation of 1-bromo-4-methyl-2-nitrobenzene with carbon monoxide in the presence of a suitable catalyst system can yield this compound. This method offers a direct route from readily available nitroaromatic compounds.

Alternatively, the oxidative carbonylation of 2-bromo-4-methylaniline can also produce the desired isocyanate. This reaction involves treating the amine with an oxidizing agent and carbon monoxide, often in the presence of a catalyst.

Oxidation of Isonitriles

The oxidation of isonitriles (or isocyanides) provides a direct method for the synthesis of isocyanates. The corresponding precursor, 2-bromo-4-isocyano-1-methylbenzene, upon treatment with a suitable oxidizing agent, would be converted to this compound.

Integrated Synthetic Pathways to this compound

A practical and integrated synthetic pathway to this compound often starts from commercially available precursors like p-toluidine (4-methylaniline). A plausible multi-step synthesis is outlined below:

Bromination of p-Toluidine: The synthesis can commence with the bromination of p-toluidine. To control the regioselectivity and prevent multiple brominations, the amino group is typically first protected by acetylation to form p-acetotoluidide. Bromination of p-acetotoluidide with bromine in acetic acid yields 3-bromo-4-acetaminotoluene. Subsequent hydrolysis of the acetamido group under acidic or basic conditions affords 2-bromo-4-methylaniline. orgsyn.org

Diazotization and Sandmeyer-type Reaction: The resulting 2-bromo-4-methylaniline can then be converted to other useful intermediates. For instance, a Sandmeyer reaction can be employed to introduce a nitrile group, which can then be hydrolyzed to the corresponding carboxylic acid, 3-bromo-4-methylbenzoic acid. guidechem.com

Conversion to Isocyanate: Finally, 3-bromo-4-methylbenzoic acid can be converted to this compound using one of the rearrangement reactions described above, such as the Curtius rearrangement. nih.govnih.gov

Another potential integrated pathway involves the nitration of p-bromotoluene to yield 1-bromo-4-methyl-2-nitrobenzene. nih.gov This nitro compound can then be either reduced to 2-bromo-4-methylaniline for subsequent conversion or directly subjected to reductive carbonylation to form the target isocyanate.

Table 2: Summary of Synthetic Precursors and Target Compound

Compound NameStructureRole in Synthesis
p-ToluidineCH₃C₆H₄NH₂Starting Material
p-AcetotoluidideCH₃C₆H₄NHCOCH₃Intermediate
3-Bromo-4-acetaminotolueneBr(CH₃)C₆H₃NHCOCH₃Intermediate
2-Bromo-4-methylanilineBr(CH₃)C₆H₃NH₂Precursor for Diazotization or Carbonylation
3-Bromo-4-methylbenzoic acidBr(CH₃)C₆H₃COOHPrecursor for Rearrangement Reactions guidechem.comnih.gov
3-Bromo-4-methylbenzamideBr(CH₃)C₆H₃CONH₂Precursor for Hofmann Rearrangement
1-Bromo-4-methyl-2-nitrobenzeneBr(CH₃)C₆H₃NO₂Precursor for Reduction/Carbonylation nih.gov
This compoundBr(CH₃)C₆H₃NCOTarget Compound

Optimization of Reaction Conditions and Yields

The optimization process typically focuses on the electrophilic bromination of an N-protected form of 4-methylaniline, such as N-acetyl-p-toluidine, followed by the conversion of the resulting 2-bromo-4-methylaniline intermediate to the target isocyanate. Protecting the amine group as an acetamide (B32628) is a common strategy to control the regioselectivity of the bromination, directing the incoming bromine atom to the ortho position relative to the activating amino group, and to prevent unwanted oxidation reactions. doubtnut.com

Optimization of Electrophilic Bromination:

The bromination of the N-acetylated precursor is a critical step where reaction conditions significantly influence both yield and the formation of isomeric byproducts. Key parameters for optimization include the choice of brominating agent, solvent, reaction temperature, and catalyst.

Brominating Agent: While molecular bromine (Br₂) is a common reagent, alternatives like N-bromosuccinimide (NBS) are often employed. echemi.com NBS can be advantageous as it is a solid and can sometimes offer higher selectivity and milder reaction conditions. The molar ratio of the brominating agent to the substrate is a crucial parameter to control, with a slight excess often used to ensure complete conversion while minimizing dibromination.

Solvent: The choice of solvent impacts the solubility of the reactants and the reaction rate. Glacial acetic acid is frequently used for the bromination of acetanilides. Other solvents, such as chlorinated hydrocarbons like tetrachloromethane, have also been reported in related syntheses. google.com The optimal solvent should facilitate the reaction while allowing for easy product isolation.

Temperature: Electrophilic aromatic bromination is typically an exothermic reaction. nih.gov Temperature control is vital to prevent the formation of undesired byproducts. Lower temperatures often favor higher regioselectivity. nih.gov The reaction may be initiated at a low temperature (e.g., 0-5 °C) and then allowed to proceed at room temperature.

Catalyst: While the acetylamino group is strongly activating and a catalyst may not always be necessary, Lewis acids can be used to enhance the electrophilicity of the brominating agent if required. However, for highly activated rings, their use can lead to over-reaction.

The following interactive table illustrates a hypothetical optimization study for the bromination of N-(4-methylphenyl)acetamide, demonstrating how reaction parameters can be systematically varied to improve the yield of the desired intermediate, N-(2-bromo-4-methylphenyl)acetamide.

EntryBrominating Agent (Equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)
1Br₂ (1.05)Acetic Acid25275
2Br₂ (1.05)Acetic Acid10482
3Br₂ (1.20)Acetic Acid10484 (minor dibromination observed)
4NBS (1.10)Acetic Acid25388
5NBS (1.10)Acetonitrile25385
6NBS (1.10)Acetic Acid15391
Table 1. Illustrative data from an optimization study for the bromination of N-(4-methylphenyl)acetamide. The data is representative and intended to show the effect of varying conditions.

Optimization of Isocyanate Formation:

Following the hydrolysis of the acetyl group to yield 2-bromo-4-methylaniline, the final step is the conversion of the primary amine to an isocyanate.

Phosgenation Route: The traditional industrial method involves the reaction with phosgene (COCl₂) or its safer liquid equivalent, triphosgene. asianpubs.org Optimization of this step involves controlling the stoichiometry of the phosgenating agent, the reaction temperature (often starting at low temperatures and gradually warming), and the solvent, which is typically an inert solvent like toluene or ethyl acetate. An acid scavenger, such as a tertiary amine, may be required to neutralize the HCl byproduct.

Non-Phosgene Routes: In line with green chemistry principles, non-phosgene methods are increasingly preferred. ionike.comresearchgate.net One common alternative is the thermal decomposition of a carbamate precursor. researchgate.net This two-step process first involves forming a carbamate from the amine (2-bromo-4-methylaniline), an alcohol, and a carbonyl source like urea or dimethyl carbonate. researchgate.net The subsequent thermal cracking of the isolated carbamate to the isocyanate requires optimization of temperature and pressure to maximize yield and minimize side reactions. Catalysts, such as those based on zinc or nickel, can play a crucial role in improving the efficiency of both carbamate formation and its decomposition. ionike.comresearchgate.net

Systematic variation of these parameters—reagent stoichiometry, temperature, solvent, and catalyst—is essential to develop a robust and high-yielding synthesis for this compound suitable for laboratory or industrial-scale production.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a precise map of atomic connectivity can be constructed.

The ¹H NMR spectrum of 2-Bromo-4-isocyanato-1-methylbenzene is anticipated to exhibit distinct signals corresponding to the methyl group protons and the three aromatic protons. The chemical shifts (δ) are influenced by the electronic effects of the bromo, isocyanato, and methyl substituents. The electron-withdrawing nature of the bromine atom and the isocyanate group, along with the electron-donating character of the methyl group, results in a predictable dispersion of the aromatic signals.

The methyl protons (-CH₃) are expected to appear as a singlet in the upfield region, typically around δ 2.3-2.5 ppm. The three aromatic protons, being in distinct chemical environments, should present as three separate signals in the downfield region (δ 7.0-7.6 ppm). Based on established substituent effects in benzene (B151609) derivatives, the following assignments can be predicted:

H-6: This proton is ortho to the bromine atom and meta to the isocyanate group. It is expected to be a doublet.

H-5: Situated between the isocyanato and methyl groups (meta to both), this proton would likely appear as a doublet of doublets.

H-3: This proton is ortho to the isocyanate group and meta to the bromine atom, and it is predicted to be a doublet.

The coupling constants (J) between adjacent aromatic protons would be crucial for confirming these assignments, with typical ortho-coupling values in the range of 7-9 Hz.

Predicted ¹H NMR Spectral Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CH₃~2.4Singlet (s)N/A
H-3~7.2Doublet (d)~8.0 (³JH3-H5)
H-5~7.4Doublet of Doublets (dd)~8.0 (³JH5-H3), ~2.0 (⁴JH5-H6)
H-6~7.5Doublet (d)~2.0 (⁴JH6-H5)

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms. The chemical shifts are spread over a wide range, influenced by hybridization and the electronic environment. docbrown.infolibretexts.org

The carbon atom of the isocyanate group (-NCO) is characteristically found in the downfield region of the spectrum. The six aromatic carbons will have shifts in the typical aromatic region (δ 110-140 ppm), with the carbons directly attached to substituents showing the most significant shifts from the standard benzene value (δ 128.5 ppm). The methyl carbon will appear at the highest field.

Predicted ¹³C NMR Spectral Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃~20-22
C-2 (C-Br)~120-125
C-4 (C-NCO)~130-135
C-1 (C-CH₃)~135-140
Aromatic CH carbons (C-3, C-5, C-6)~125-135
-NCO~128-132

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques can offer unambiguous confirmation of the structure.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between coupled protons, confirming the connectivity of the aromatic protons H-3, H-5, and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would definitively link each aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This would be invaluable for assigning the quaternary (non-protonated) carbons, such as C-1, C-2, and C-4, by observing their correlations with the methyl and aromatic protons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak is a key diagnostic marker and is expected in the 2250-2275 cm⁻¹ region. nist.gov Other significant absorptions would include:

Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹.

Aliphatic C-H Stretch: From the methyl group, expected in the 2850-3000 cm⁻¹ range.

Aromatic C=C Stretch: A series of bands in the 1450-1600 cm⁻¹ region, indicative of the benzene ring.

C-Br Stretch: A weaker absorption in the far-infrared region, typically between 500-600 cm⁻¹.

Characteristic FT-IR Absorption Bands for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
Isocyanate (-N=C=O) Asymmetric Stretch2250 - 2275Strong, Sharp
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-Br Stretch500 - 600Weak to Medium

Raman spectroscopy provides complementary information to FT-IR. While the asymmetric -NCO stretch is strong in the IR, the symmetric stretch is often more prominent in the Raman spectrum. Raman is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. For this compound, key Raman signals would include the symmetric aromatic ring breathing modes and the C-Br stretch, which can sometimes be more clearly observed than in the IR spectrum. researchgate.net

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₈H₆BrNO), this method serves to confirm its elemental composition and assess the purity of a sample.

Upon ionization in a mass spectrometer, the compound will form a molecular ion (M⁺•). A key characteristic in the mass spectrum of this compound is the presence of a pair of peaks for the molecular ion, known as the M and M+2 peaks, which are of nearly equal intensity. This pattern is the definitive signature of the presence of a single bromine atom, which naturally consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. The expected molecular ion peaks would therefore appear at m/z (mass-to-charge ratio) values corresponding to [C₈H₆⁷⁹BrNO]⁺• and [C₈H₆⁸¹BrNO]⁺•.

The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides a roadmap to the molecule's structure. While a specific experimental spectrum for this compound is not publicly documented, the fragmentation pattern can be predicted based on the known behavior of related chemical moieties. Common fragmentation pathways for this molecule would include:

Loss of the Isocyanate Group: Cleavage of the C-N bond can lead to the loss of the isocyanate group (•NCO) or a neutral carbon monoxide (CO) molecule followed by a nitrogen radical. The loss of CO is a common fragmentation pathway for isocyanates.

Loss of Bromine: The C-Br bond can break, leading to the loss of a bromine radical (•Br), resulting in a fragment ion corresponding to the methylphenyl isocyanate cation.

Aromatic Ring Fragmentation: The stable benzene ring can also fragment, typically through the loss of small molecules like acetylene (B1199291) (C₂H₂), leading to a series of smaller fragment ions.

Loss of Methyl Group: Cleavage of a hydrogen or the entire methyl group (•CH₃) from the aromatic ring can also occur.

The relative abundance of these fragment ions helps in piecing together the molecular structure and confirming the identity of the compound.

Predicted Fragment Ion Possible Formula Key Fragmentation Pathway
[M]⁺• and [M+2]⁺•[C₈H₆⁷⁹BrNO]⁺• / [C₈H₆⁸¹BrNO]⁺•Molecular Ion
[M-CO]⁺•[C₇H₆BrN]⁺•Loss of Carbon Monoxide from isocyanate
[M-NCO]⁺•[C₇H₆Br]⁺•Loss of the isocyanate group
[M-Br]⁺[C₈H₆NO]⁺Loss of the bromine atom
[C₇H₇]⁺[C₇H₇]⁺Formation of tropylium (B1234903) ion after fragmentation
[C₆H₄]⁺•[C₆H₄]⁺•Fragmentation of the benzene ring

This table is based on theoretical fragmentation patterns and established principles of mass spectrometry.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which govern the material's solid-state properties.

As of this writing, a specific, publicly available crystal structure for this compound has not been reported. However, based on crystallographic data of analogous molecules, such as phenyl isocyanate and other brominated aromatic compounds, a number of structural features can be anticipated. wikipedia.org

Molecular Geometry: The core benzene ring is expected to be planar. The isocyanate group (–N=C=O) attached to it is also generally planar, with the N=C=O linkage being nearly linear. wikipedia.org The bromine atom and the methyl group would lie in the plane of the benzene ring.

Solid-State Packing and Intermolecular Interactions: The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent interactions. For this compound, the following interactions would likely play a crucial role in its crystal packing:

Halogen Bonding: The bromine atom possesses an electrophilic region (a σ-hole) and can act as a halogen bond donor. It could form attractive interactions with nucleophilic atoms on adjacent molecules, such as the oxygen or nitrogen of the isocyanate group (C–Br···O or C–Br···N).

π–π Stacking: The electron-rich aromatic rings can stack on top of each other in either a face-to-face or an offset arrangement, contributing to the stability of the crystal lattice.

Dipole-Dipole Interactions: The highly polar isocyanate group creates a significant molecular dipole, leading to dipole-dipole interactions that would influence molecular alignment in the solid state.

The interplay of these forces would determine the final crystal system, space group, and unit cell parameters for the compound. The presence and nature of the bromine substituent are known to have a significant effect on the crystal packing of aromatic molecules.

Structural Parameter Anticipated Feature Basis of Prediction
Molecular Shape Planar aromatic ring with a near-linear isocyanate groupData from Phenyl Isocyanate wikipedia.org
Crystal System To be determined by experimentDependent on molecular packing
Space Group To be determined by experimentDependent on molecular symmetry and packing
Key Intermolecular Interactions Halogen Bonding (C-Br···O/N), π–π Stacking, Dipole-DipoleAnalysis of functional groups and related structures

This table outlines expected crystallographic features based on the analysis of similar compounds, as specific experimental data for this compound is not currently available.

Reactivity and Mechanistic Investigations of 2 Bromo 4 Isocyanato 1 Methylbenzene

Reactions Involving the Isocyanate Functional Group

The isocyanate group (-N=C=O) is highly electrophilic at the central carbon atom, making it susceptible to attack by a wide variety of nucleophiles. This reactivity is central to many of the transformations involving 2-bromo-4-isocyanato-1-methylbenzene.

Nucleophilic addition is a fundamental reaction of isocyanates. The carbon atom of the isocyanate group is electron-deficient and readily reacts with nucleophiles.

With Alcohols: In the presence of an alcohol, the oxygen atom of the hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the isocyanate. This addition reaction results in the formation of a carbamate (B1207046) (urethane). The reaction is typically carried out in an inert solvent and may be catalyzed by a base or certain metal salts. google.comresearchgate.netorganic-chemistry.orgorganic-chemistry.orgnih.gov

With Amines: Amines are also excellent nucleophiles for this transformation. The nitrogen atom of a primary or secondary amine attacks the isocyanate carbon to form a substituted urea (B33335). organic-chemistry.orgasianpubs.orgbioorganic-chemistry.comresearchgate.netcommonorganicchemistry.com This reaction is generally rapid and proceeds readily without the need for a catalyst.

Below is a table summarizing representative nucleophilic addition reactions of isocyanates.

NucleophileReagent ExampleProduct Type
AlcoholEthanolEthyl carbamate
AmineAnilineN,N'-disubstituted urea

Isocyanates can participate in various cycloaddition reactions, leading to the formation of heterocyclic ring systems.

[1+1+3] Cyclization: Recent research has demonstrated novel [1+1+3] annulation reactions involving isocyanates. For instance, the reaction of an isocyanate with an isocyanide in the presence of a silver nitrate (B79036) (AgNOx) as a nitrogen source can lead to the selective synthesis of 1,2,4-triazoles. acs.orgresearchgate.net This transformation involves the construction of new N-N and C-N bonds.

Oxazolidin-2-imine Synthesis: The reaction of aryl isocyanates with N-alkylaziridine-2-carboxylates can lead to the formation of oxazolidin-2-imines. This reaction proceeds through a ring-expansion mechanism of the aziridine (B145994) ring. The nature of the substituent on the isocyanate can influence the reaction pathway, with N-phenyl isocyanates favoring the formation of oxazolidin-2-imines. researchgate.net Nickel-catalyzed coupling reactions of vinyl aziridines and phenyl isocyanate have also been shown to produce oxazolidinone and imidazolidinone products. nih.gov

Under specific conditions, isocyanates can undergo self-addition reactions to form oligomers or polymers. A common example is the trimerization of isocyanates to form isocyanurates.

Isocyanurate Formation: In the presence of suitable catalysts, such as certain metal carboxylates or tertiary amines, three molecules of an isocyanate can cyclize to form a stable six-membered ring known as an isocyanurate or a 1,3,5-triazine-2,4,6-trione. organic-chemistry.orgtue.nlwalisongo.ac.idresearchgate.netgoogle.comnih.govgoogle.com This trimerization reaction is a key process in the production of polyisocyanurate foams, which are known for their thermal stability. The reaction proceeds through a stepwise anionic polymerization mechanism.

Reactions Involving the Bromine Substituent

The bromine atom attached to the aromatic ring provides a handle for various transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. The bromine substituent in this compound makes it a suitable substrate for such transformations.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netorganic-chemistry.orgbioorganic-chemistry.comtue.nlnih.govorganic-chemistry.orgncsu.eduorganic-chemistry.orgresearchgate.net This reaction allows for the direct introduction of an alkynyl group onto the aromatic ring at the position of the bromine atom. The reaction is typically carried out under mild conditions in the presence of a base, such as an amine.

The general conditions for a Sonogashira coupling reaction are presented in the table below.

ComponentTypical Reagents/Conditions
Aryl HalideThis compound
AlkynePhenylacetylene, Propyne, etc.
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂
Copper(I) Co-catalystCuI
BaseTriethylamine, Diisopropylamine, etc.
SolventTHF, DMF, Toluene (B28343)
TemperatureRoom temperature to reflux

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The regiochemical outcome of this reaction is governed by the directing effects of the existing substituents: the methyl group, the bromine atom, and the isocyanato group.

The directing effects of these substituents are summarized as follows:

Methyl group (-CH₃): An activating group and an ortho, para-director.

Bromo group (-Br): A deactivating group but an ortho, para-director due to the lone pairs on the bromine atom that can stabilize the arenium ion intermediate through resonance. libretexts.orglibretexts.orgnih.gov

Isocyanato group (-NCO): A deactivating group and a meta-director due to its electron-withdrawing nature. youtube.com

In this compound, the positions ortho and para to the activating methyl group are positions 2, 6, and 4. Position 2 is occupied by the bromo group, and position 4 is occupied by the isocyanato group. The remaining open positions are 3, 5, and 6.

The directing effects of the substituents are as follows:

The methyl group at position 1 directs to positions 2, 4, and 6.

The bromo group at position 2 directs to positions 1, 3, and 5.

The isocyanato group at position 4 directs to positions 2 and 6.

Considering the combined influence of these groups, the most likely positions for electrophilic attack are positions where the directing effects are reinforcing or where there is the least steric hindrance. The activating methyl group will have a strong influence. The positions ortho to the methyl group (position 6) and meta to the deactivating isocyanato group (position 6) would be favored. Position 3 is ortho to the bromo group and meta to the methyl group. Position 5 is para to the bromo group and meta to the methyl group. The interplay of these electronic and steric factors will determine the final product distribution in an electrophilic aromatic substitution reaction. google.comorganic-chemistry.orgasianpubs.orgacs.orgresearchgate.netresearchgate.netlibretexts.orglibretexts.orgyoutube.commdpi.comorganic-chemistry.orguci.edu

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, primarily involving the displacement of the bromide ion by a nucleophile. libretexts.orglumenlearning.com The feasibility and rate of such reactions are heavily influenced by the electronic properties of the substituents on the aromatic ring. wikipedia.orgmasterorganicchemistry.com In this molecule, the isocyanate group (-NCO) and the methyl group (-CH₃) play crucial roles in determining the reactivity of the C-Br bond towards nucleophilic attack.

The isocyanate group is strongly electron-withdrawing due to the high electronegativity of both oxygen and nitrogen, and its resonance capabilities. nih.govrsc.org This electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic attack. lumenlearning.comlibretexts.org Specifically, an electron-withdrawing group positioned ortho or para to the leaving group (in this case, the bromine atom) can stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. lumenlearning.comwikipedia.orglibretexts.org In this compound, the isocyanate group is para to the bromine atom, which is an ideal position for stabilizing the intermediate carbanion formed during an SNAr reaction. libretexts.orgbyjus.com

Conversely, the methyl group is an electron-donating group, which tends to activate the ring for electrophilic substitution and deactivate it for nucleophilic substitution. However, the activating effect of the strongly electron-withdrawing isocyanate group is expected to dominate, making the displacement of the bromide feasible under appropriate conditions with strong nucleophiles. libretexts.org

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process: uomustansiriyah.edu.iqlibretexts.org

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the bromine atom, leading to the formation of a resonance-stabilized carbanion (Meisenheimer complex). The aromaticity of the ring is temporarily lost. uomustansiriyah.edu.iqlibretexts.org

Elimination of the leaving group: The aromaticity is restored by the departure of the bromide ion. uomustansiriyah.edu.iq

Common nucleophiles that could potentially react with this compound include alkoxides, amines, and thiolates. byjus.com The reaction would likely require elevated temperatures and a polar aprotic solvent to proceed at a reasonable rate.

Mechanistic Studies of Key Transformations

Detailed mechanistic studies specifically for this compound are not available in the surveyed literature. The following sections outline the expected mechanistic features based on analogous chemical systems.

Investigation of Reaction Intermediates (e.g., benzenonium ion)

For nucleophilic aromatic substitution reactions of this compound, the key intermediate would be a Meisenheimer complex, not a benzenonium ion. A benzenonium ion is a carbocation intermediate characteristic of electrophilic aromatic substitution. In an SNAr reaction, the attack by a nucleophile generates a negatively charged intermediate.

The stability of this Meisenheimer complex is critical to the reaction's feasibility. The isocyanate group at the para position plays a significant role in stabilizing this intermediate by delocalizing the negative charge through resonance, as depicted in the hypothetical reaction with a nucleophile (Nu⁻). This stabilization lowers the activation energy of the first, typically rate-determining, step. masterorganicchemistry.com

In contrast, electrophilic aromatic substitution, which would proceed through a benzenonium ion intermediate, is expected to be disfavored due to the deactivating nature of both the bromo and isocyanato substituents.

Kinetic Studies and Reaction Rate Determination

While no specific kinetic data for this compound has been found, the kinetics of its SNAr reactions would be expected to follow a second-order rate law, being first-order in both the aryl halide and the nucleophile. lumenlearning.comlibretexts.org

The reaction rate would be influenced by several factors:

Nucleophile Strength: Stronger nucleophiles would lead to a faster reaction rate.

Solvent: Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophilic reagent without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Temperature: As with most chemical reactions, an increase in temperature would increase the reaction rate.

Kinetic studies on the reactions of various aryl isocyanates with alcohols have been conducted, often in the context of polyurethane formation. semanticscholar.orgnih.gov These studies typically focus on the reactivity of the isocyanate group itself rather than nucleophilic substitution on the ring. The rate of reaction of the isocyanate group is known to be influenced by the electronic nature of the other substituents on the ring. nih.govrsc.org

Table 1: Expected Relative Reactivity in SNAr based on Substituent Effects This table is illustrative and based on general principles, not on experimental data for the target compound.

Compound Key Substituent(s) Expected Relative SNAr Rate Rationale
Bromobenzene None Very Low No activating group to stabilize the Meisenheimer complex.
1-Bromo-4-nitrotoluene -NO₂ (para) High The nitro group is a strong electron-withdrawing group, providing significant resonance stabilization to the intermediate.
This compound -NCO (para), -CH₃ (meta to -Br) Moderate to High The isocyanate group is strongly electron-withdrawing and provides resonance stabilization. The electron-donating methyl group has a minor deactivating effect.
1-Bromo-4-methylbenzene -CH₃ (para) Very Low The electron-donating methyl group destabilizes the negatively charged intermediate.

Catalytic Pathways and Catalyst Design (e.g., Rh(III)-catalyzed, organocatalysis, boron-based catalysts)

While the isocyanate group activates the ring for uncatalyzed SNAr, various catalytic systems could potentially be employed to facilitate other transformations of this compound.

Rh(III)-catalyzed reactions: Rhodium(III) catalysts are well-known for their ability to catalyze C-H activation, often directed by a functional group on the substrate. mdpi.comrsc.orgnih.gov It is conceivable that the isocyanate or a derivative could act as a directing group to functionalize the C-H bonds ortho to the methyl or bromo substituents. Such transformations could lead to the synthesis of complex heterocyclic structures. mdpi.com

Organocatalysis: Organocatalysts have been extensively used in reactions involving isocyanates, particularly in the formation of polyurethanes and other polymers. acs.org For instance, tertiary amines and other Lewis bases can catalyze the reaction of the isocyanate group with nucleophiles like alcohols. semanticscholar.orgacs.org Organocatalysis could also play a role in asymmetric transformations if a chiral catalyst is employed, potentially influencing reactions at the isocyanate group or other parts of the molecule.

Boron-based catalysts: Boron-based reagents are prominently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acsgcipr.orgresearchgate.net The bromo-substituent of this compound could undergo a Miyaura borylation to replace the bromine with a boronic ester. This functionalized intermediate could then be used in subsequent cross-coupling reactions to form new carbon-carbon bonds. Boron-based Lewis acids could also potentially activate the isocyanate group towards nucleophilic attack. Some boron-based materials are also being explored as photocatalysts for the transformation of aryl halides. rsc.org

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity

Regioselectivity would be a key consideration in reactions of this compound.

In nucleophilic aromatic substitution , the reaction is highly regioselective for the displacement of the bromine atom, as it is the best leaving group on the ring and its position is activated by the para-isocyanate group. numberanalytics.comstackexchange.com Attack at other positions is electronically and mechanistically disfavored.

In potential electrophilic aromatic substitution reactions (which would be challenging due to the deactivating substituents), the directing effects of the existing groups would determine the position of the incoming electrophile. The methyl group is an ortho, para-director, while the bromo and isocyanato groups are deactivating but ortho, para-directing (for the bromo group) and meta-directing (for the isocyanato group, though this is a complex case). The interplay of these directing effects would likely lead to a mixture of products, with substitution occurring at the positions least deactivated.

In catalyzed C-H activation , the regioselectivity would be controlled by the directing group and the catalyst. For instance, if the isocyanate group were to direct C-H activation, functionalization would likely occur at the C-H bond ortho to it.

Stereoselectivity

Stereoselectivity would become relevant if this compound reacts with a chiral reagent or under the influence of a chiral catalyst to create a new stereocenter.

For example, the addition of a chiral alcohol to the isocyanate group would result in the formation of a diastereomeric mixture of carbamates. The stereoselectivity of such a reaction would depend on the steric and electronic interactions in the transition state. Chiral organocatalysts could be employed to favor the formation of one diastereomer over the other.

While there are no specific studies on this molecule, stereoselective reactions of isocyanates are an active area of research, particularly in the synthesis of chiral ureas and carbamates. acs.org

Table 2: Summary of Potential Regioselectivity in Reactions of this compound This table is illustrative and based on general chemical principles.

Reaction Type Most Probable Site of Reaction Controlling Factors
Nucleophilic Aromatic Substitution Carbon bearing the Bromine atom Leaving group ability, resonance stabilization by the para-isocyanate group.
Reaction at the Isocyanate Group Carbonyl carbon of the -NCO group High electrophilicity of the isocyanate carbon.
Catalyzed C-H Activation C-H bond ortho to a directing group The nature of the catalyst and the directing group (e.g., the isocyanate group).

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is extensively used to predict the properties of organic molecules.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic properties of 2-Bromo-4-isocyanato-1-methylbenzene would be primarily investigated through analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the bromine atom, which possess lone pair electrons. The LUMO is likely to be centered on the isocyanate group and the aromatic ring, reflecting the electrophilic nature of the isocyanate carbon and the π-system of the ring.

A hypothetical DFT calculation could yield the following data, which is essential for understanding its electronic behavior:

ParameterHypothetical Value (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital, indicating ionization potential.
LUMO Energy-1.2Energy of the lowest unoccupied molecular orbital, related to electron affinity.
HOMO-LUMO Gap5.3Difference between LUMO and HOMO energies, indicating chemical stability.

Reaction Pathway Elucidation and Transition State Calculations

DFT calculations are instrumental in mapping out potential reaction pathways. For this compound, a key reaction would be its interaction with nucleophiles at the isocyanate group. Computational methods can model the entire reaction coordinate, identifying transition states—the highest energy points along the reaction pathway.

The elucidation of a reaction pathway, for instance, the reaction with an alcohol to form a carbamate (B1207046), would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants (this compound and the alcohol), the intermediate(s), the transition state, and the final product.

Frequency Calculations: To confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the identified transition state correctly connects the reactants and products.

Spectroscopic Parameter Prediction

DFT methods can accurately predict various spectroscopic parameters, which is invaluable for experimental characterization.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be converted into NMR chemical shifts. By calculating the ¹H and ¹³C chemical shifts for this compound, one can aid in the assignment of experimental NMR spectra.

Vibrational Frequencies: The vibrational modes of the molecule can be calculated and correlated with experimental infrared (IR) and Raman spectra. The characteristic stretching frequency of the isocyanate group (-N=C=O), typically found in the range of 2250-2280 cm⁻¹, would be a key feature in the predicted vibrational spectrum.

A table of predicted vibrational frequencies for key functional groups might look as follows:

Functional GroupPredicted Vibrational Frequency (cm⁻¹)Vibrational Mode
-N=C=O~2270Asymmetric Stretch
C-Br~650Stretch
Aromatic C-H~3100-3000Stretch
Aromatic C=C~1600-1450Stretch

Quantum Chemical Modeling of Reactivity

Quantum chemical models provide a quantitative understanding of molecular reactivity.

Analysis of Substituent Effects on Reactivity

The reactivity of the isocyanate group in this compound is influenced by the electronic effects of the bromine and methyl substituents on the benzene ring.

Methyl Group (-CH₃): This is an electron-donating group through induction and hyperconjugation. It increases the electron density on the aromatic ring, which can slightly influence the electronic properties of the isocyanate group.

Quantum chemical calculations can quantify these effects by analyzing charge distributions (e.g., Mulliken or Natural Bond Orbital charges) and electrostatic potential maps. These analyses would reveal the electron density at the isocyanate carbon, providing insight into its electrophilicity and susceptibility to nucleophilic attack.

Reaction Dynamics and Energy Profiles

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides crucial thermodynamic and kinetic information about a reaction. For example, the activation energy (the energy difference between the reactants and the transition state) determines the reaction rate.

A hypothetical energy profile for the reaction of this compound with a generic nucleophile (NuH) would illustrate the energy changes as the reaction progresses from reactants to products, highlighting the energy barriers that must be overcome.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules. For a compound like this compound, MD simulations can provide detailed insights into its dynamic behavior at the atomic level, which is often inaccessible through experimental techniques alone. These simulations can elucidate conformational preferences, intermolecular interactions, and the influence of a solvent environment on the molecule's structure and dynamics.

The core of an MD simulation is to solve Newton's equations of motion for a system of interacting atoms, allowing for the observation of the system's evolution over time. The forces between atoms are typically described by a molecular mechanics force field, which is a set of empirical potential energy functions. The choice of force field is crucial for the accuracy of the simulation. For organic molecules like this compound, common force fields such as AMBER, CHARMM, or OPLS could be parameterized and employed. The parameterization process involves defining atom types, bond lengths, bond angles, dihedral angles, and non-bonded interaction parameters (van der Waals and electrostatic) to accurately represent the molecule's potential energy surface.

A typical MD simulation study of this compound would involve placing the molecule in a simulation box, often solvated with a chosen solvent (e.g., water, chloroform (B151607), or dimethyl sulfoxide) to mimic solution-phase behavior. The system is then subjected to an equilibration phase to reach a stable temperature and pressure, followed by a production phase where the trajectory data is collected for analysis.

Research Objectives and Findings

The primary objectives for conducting MD simulations on this compound could include:

Conformational Analysis: Investigating the rotational dynamics around the C-NCO and C-CH3 bonds to identify the most stable conformations and the energy barriers between them.

Solvent Effects: Understanding how the solvent molecules arrange around the solute and how this solvation structure influences the conformational equilibrium and reactivity of the isocyanate group.

Intermolecular Interactions: In simulations with multiple solute molecules, the nature and strength of intermolecular interactions, such as dipole-dipole interactions and stacking, can be explored to understand aggregation behavior.

The analysis of the simulation trajectories can yield a wealth of information. For instance, the distribution of dihedral angles can reveal the preferred molecular shapes. The calculation of radial distribution functions (RDFs) can provide a detailed picture of the solvation shell structure.

The following tables present hypothetical but representative data that could be obtained from a molecular dynamics simulation study of this compound in a chloroform solvent.

Table 1: Representative Molecular Dynamics Simulation Parameters
ParameterValue
System1 molecule of this compound in a box of 512 chloroform molecules
Force FieldOPLS-AA (Optimized Potentials for Liquid Simulations - All Atom)
Simulation BoxCubic, 4.0 nm x 4.0 nm x 4.0 nm
Temperature298 K (isothermal-isobaric ensemble)
Pressure1 atm
Time Step2 fs
Simulation Length100 ns
Table 2: Hypothetical Simulation Results for Conformational Analysis
Dihedral AngleAtoms Defining the AngleObserved Mean Angle (degrees)Population of Major Conformer (%)
Torsion 1 (C-N bond)C4-C(ipso)-N-C(isocyanate)178.585
Torsion 2 (C-C bond)C2-C1-C(methyl)-H59.860

These hypothetical results suggest that the isocyanate group has a strong preference for a planar orientation with respect to the benzene ring. The methyl group, on the other hand, exhibits more rotational freedom. Further analysis could involve calculating the potential of mean force along these dihedral coordinates to quantify the energy barriers to rotation. Such detailed, atomistic insights are invaluable for understanding the chemical behavior of this compound and for guiding the design of new materials and synthetic pathways.

Applications and Synthetic Utility of 2 Bromo 4 Isocyanato 1 Methylbenzene Derivatives

Precursor for Heterocyclic Compound Synthesis

The isocyanate functionality is a powerful tool for constructing nitrogen-containing heterocycles. 2-Bromo-4-isocyanato-1-methylbenzene serves as a key starting material for various heterocyclic compounds, leveraging the electrophilicity of the isocyanate carbon. wikipedia.org

Isoquinolones : Aryl isocyanates are utilized in the synthesis of isoquinolone scaffolds. One notable method involves a Rhodium(I)-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates, which proceeds through a selective cleavage of a C-C bond to furnish isoquinolin-1(2H)-ones. organic-chemistry.org This transformation highlights the utility of isocyanates in building complex fused-ring systems.

1,2,4-Triazoles : The synthesis of 1,2,4-triazoles can be achieved using aryl isocyanates as key building blocks. A metal-free approach involves the reaction of 2-aryl-2-isocyanates with aryl diazonium salts, proceeding via decarboxylation and cyclization to form the triazole ring. frontiersin.org This method demonstrates the role of the isocyanate as a source of both a carbon and a nitrogen atom for the heterocyclic core.

Oxazolidin-2-imines and related structures : While the direct synthesis of oxazolidin-2-imines is specific, the closely related and widely studied oxazolidin-2-ones are frequently synthesized from isocyanates. These syntheses often involve the cycloaddition reaction of isocyanates with epoxides. nih.govbeilstein-archives.org For example, the reaction between an aryl isocyanate and an epoxide can be catalyzed to produce N-aryl-substituted oxazolidinones. acs.org This highlights the potential of this compound to participate in similar cycloaddition reactions to form five-membered heterocycles.

Quinazolinones : Quinazolinones, a class of compounds with significant biological activity, can be synthesized using aryl isocyanates through a multi-step or cascade process. A key strategy involves the initial Rh(III)-catalyzed amidation of anilide C-H bonds with an isocyanate to form an N-acyl anthranilamide intermediate. nih.gov This intermediate can then undergo a subsequent cyclodehydration reaction to yield the corresponding quinazolinone. This two-step sequence can often be performed in a single pot by adjusting the reaction temperature. nih.gov

HeterocycleSynthetic MethodReactant with IsocyanateRef.
IsoquinoloneRh(I)-catalyzed intermolecular cyclizationBenzocyclobutenol organic-chemistry.org
1,2,4-TriazoleMetal-free decarboxylation/cyclizationAryl diazonium salt frontiersin.org
OxazolidinoneCatalytic [3+2] cycloadditionEpoxide acs.orgorganic-chemistry.org
QuinazolinoneC-H Amidation followed by cyclodehydrationAnilide nih.gov

Building Block for Polymer Science and Materials Chemistry

The reactivity of the isocyanate group makes this compound a valuable monomer or functionalizing agent in polymer chemistry. The presence of the bromo- and methyl- substituents on the aromatic ring can be used to tune the final properties of the resulting materials.

Polyurethanes : Isocyanates are fundamental building blocks for polyurethanes, formed by their reaction with polyols. wikipedia.org this compound has been specifically cited in the preparation of polyurethane composite materials. chiralen.com While it is a monoisocyanate, it can be used to introduce specific end-groups onto a polymer chain, thereby modifying the properties of the final material, such as flame retardancy (due to the bromine atom) or solubility. Aromatic isocyanates generally exhibit higher reactivity compared to their aliphatic counterparts, which influences the polymerization process. mdpi.comresearchgate.net

Isocyanurates : Aryl isocyanates can undergo a cyclotrimerization reaction to form highly stable, six-membered isocyanurate rings. researchgate.net This reaction is often catalyzed by organocatalysts under mild, solvent-free conditions. nih.gov The resulting isocyanurates, which are trimers of the isocyanate monomer, are used to enhance the physical properties of various polymers, including polyurethanes, by acting as cross-linking agents. researchgate.net The trimerization of this compound would yield a triphenyl isocyanurate derivative with bromine and methyl functionalities, potentially imparting enhanced thermal stability and other desirable properties to polymer networks.

Polymer TypeFormation ReactionRole of IsocyanateKey Features
PolyurethaneReaction with diols/polyolsMonomer / End-capping agentIntroduces bromo- and methyl-phenyl functional groups
IsocyanurateCatalytic cyclotrimerizationMonomerForms stable, cross-linking triphenyl isocyanurate rings

Intermediate in the Preparation of Advanced Organic Molecules

Beyond heterocycles and polymers, this compound is a crucial intermediate for synthesizing complex organic molecules through C-H functionalization reactions.

N-acyl anthranilamides : A significant application is in the atom-economical synthesis of N-acyl anthranilamides. This is achieved through a Rhodium(III)-catalyzed amidation of C-H bonds in anilides with isocyanates. nih.gov This method provides a direct and efficient route to these valuable structures, which are found in numerous drug candidates, bypassing the limitations of traditional syntheses that rely on the availability of pre-functionalized anthranilic acids. nih.gov

β-enamine amides : The same catalytic system, Cp*Rh(MeCN)₃₂, can be employed for the amidation of vinyl C-H bonds in enamides with isocyanates. This reaction efficiently produces β-enamine amides, which are versatile intermediates in their own right. nih.gov For example, they can be readily reduced to form β-amino amides, a structural motif present in important pharmaceuticals. nih.gov

Target MoleculeSynthetic MethodReactant with IsocyanateCatalyst SystemRef.
N-acyl anthranilamideC-H bond amidationAnilideCpRh(MeCN)₃₂ nih.gov
β-enamine amideC-H bond amidationEnamideCpRh(MeCN)₃₂ nih.gov

Role in Multi-Component and Cascade Reactions

The reactivity of the isocyanate group makes it an ideal component for multi-component reactions (MCRs) and cascade sequences, which are highly efficient processes for building molecular complexity in a single operation. nih.gov

Isocyanate-based MCRs are versatile for creating a wide array of chemical structures. nih.gov this compound can serve as a key electrophile in such reactions. For instance, the synthesis of quinazolinones mentioned previously can be viewed as a cascade reaction. The initial Rh(III)-catalyzed C-H amidation of an anilide with the isocyanate forms an N-acyl anthranilamide. By conducting the reaction at elevated temperatures (e.g., 105-120 °C), this intermediate can undergo an in-situ cyclodehydration, yielding the final quinazolinone product in a single synthetic step. nih.gov This process combines an isocyanate coupling and a cyclization event in one pot, demonstrating the utility of the isocyanate in designing efficient cascade syntheses for complex heterocyclic frameworks. nih.gov

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing complex mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the analysis of 2-bromo-4-isocyanato-1-methylbenzene, typically after derivatization to enhance stability and detectability.

HPLC is a widely used technique for the analysis of isocyanates due to its high resolution and sensitivity. The analysis of this compound by HPLC necessitates a preliminary derivatization step to convert the reactive isocyanate group into a more stable derivative that can be easily detected.

Derivatization: The isocyanate functional group readily reacts with nucleophilic reagents containing primary or secondary amine groups to form stable urea (B33335) derivatives. Common derivatizing reagents for isocyanates include 1-(2-methoxyphenyl)piperazine (B120316) (MOPP), 9-(methylaminomethyl)anthracene (B57991) (MAMA), and dibutylamine (B89481) (DBA). nih.govnih.govdiva-portal.org The choice of reagent often depends on the desired detection method, as some reagents introduce chromophores or fluorophores into the derivative, enhancing UV or fluorescence detection, respectively. rsc.org For instance, MAMA is a fluorescent reagent that allows for highly sensitive detection. rsc.org

Instrumentation and Conditions: A typical HPLC system for the analysis of derivatized this compound consists of a pump, an injector, a column, and a detector. Reversed-phase chromatography is the most common separation mode.

Below is an interactive data table summarizing typical HPLC conditions for the analysis of derivatized aromatic isocyanates, which would be applicable to this compound.

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 1.0 mL/min
Detector UV-Vis or Fluorescence
Wavelength (UV) ~240-254 nm (depending on derivatizing agent)
Excitation/Emission (Fluorescence) Dependent on the fluorescent tag from the derivatizing agent
Injection Volume 10-20 µL

Research Findings: Studies on various aromatic isocyanates have demonstrated the effectiveness of HPLC for their quantification at trace levels. nih.gov The use of derivatizing agents that introduce a UV-absorbing or fluorescent moiety allows for detection limits in the parts-per-billion (ppb) range. acs.org The precision of these methods is generally high, with relative standard deviations typically below 5%. nih.gov

Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds. While direct GC analysis of isocyanates can be challenging due to their reactivity and thermal lability, indirect methods are well-established.

Derivatization: Similar to HPLC, derivatization is a key step in the GC analysis of isocyanates. The isocyanate can be reacted with an excess of a reagent, and the unreacted reagent can be quantified. nih.gov Alternatively, the isocyanate can be hydrolyzed to its corresponding amine, 2-bromo-4-methylaniline (B145976), which is then derivatized and analyzed by GC. mdpi.com Common derivatizing agents for the resulting amine include ethyl chloroformate (ECF) to form a stable carbamate (B1207046). mdpi.com

Instrumentation and Conditions: A GC system equipped with a capillary column and a sensitive detector is used for the analysis.

The following interactive data table outlines typical GC conditions for the analysis of derivatized aromatic amines, which would be applicable to the derivative of this compound.

ParameterTypical Conditions
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or Nitrogen
Injector Temperature 250-280 °C
Oven Program Temperature gradient (e.g., 100 °C hold for 2 min, ramp to 280 °C at 10 °C/min)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Research Findings: GC-based methods have been successfully applied to the analysis of various brominated aromatic compounds and isocyanate derivatives. acs.orgoup.comoup.com The use of a mass spectrometer as a detector (GC-MS) provides high selectivity and allows for the identification of the analyte based on its mass spectrum. nih.govresearchgate.net For brominated compounds, GC coupled with negative chemical ionization mass spectrometry can offer selective detection. acs.orgacs.org

Spectroscopic Detection Methods (e.g., FTIR gas analysis)

Spectroscopic methods, particularly Fourier Transform Infrared (FTIR) spectroscopy, are valuable for the direct detection of isocyanates without the need for derivatization.

Principle: The isocyanate functional group (-N=C=O) has a strong and characteristic asymmetric stretching vibration that absorbs in a relatively clear region of the infrared spectrum, typically between 2250 and 2285 cm⁻¹. spectroscopyonline.com This distinct absorption band allows for the identification and quantification of isocyanates.

FTIR Gas Analysis: For volatile isocyanates, FTIR gas analysis can be used for real-time monitoring. An air sample is drawn into a gas cell, and the infrared spectrum is recorded. The concentration of the isocyanate can be determined by measuring the absorbance of the characteristic -N=C=O peak.

Attenuated Total Reflectance (ATR)-FTIR: For the analysis of surfaces or liquid samples, ATR-FTIR is a suitable technique. This method has been used to study the persistence of isocyanates on surfaces. nih.gov

The table below summarizes the key FTIR absorption bands relevant to this compound.

Functional GroupCharacteristic Absorption (cm⁻¹)
Isocyanate (-N=C=O)2250 - 2285 (strong, sharp)
Aromatic C-H3000 - 3100
Alkyl C-H2850 - 2975
C-Br500 - 750

Research Findings: FTIR spectroscopy has been effectively used to monitor the reaction kinetics of isocyanates in real-time by observing the disappearance of the -N=C=O peak. mt.com The technique is highly specific for the isocyanate group and provides rapid analysis.

Mass Spectrometry-Based Detection (e.g., LC-MS)

Mass spectrometry (MS) is a highly sensitive and selective detection method that can be coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS) for the analysis of this compound.

LC-MS: The coupling of HPLC with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), offers exceptional selectivity and sensitivity for the analysis of derivatized isocyanates. researchgate.netastm.orgnih.gov

Ionization: Electrospray ionization (ESI) is a common ionization technique for the analysis of the urea derivatives of isocyanates. nih.gov

Detection: In tandem mass spectrometry, a specific parent ion of the derivatized analyte is selected and fragmented to produce characteristic daughter ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides very high selectivity and reduces background noise, leading to low detection limits. researchgate.netastm.org

GC-MS: As mentioned in the GC section, a mass spectrometer is a common detector for gas chromatography. For a compound like this compound, the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). libretexts.org This results in two molecular ion peaks (M+ and M+2) of nearly equal intensity, which is a strong indicator of the presence of a single bromine atom in the molecule. libretexts.org

Research Findings: LC-MS/MS methods have been developed for a wide range of isocyanates, achieving detection limits in the picogram range. researchgate.netastm.org These methods are highly valued for their accuracy and ability to analyze complex samples. nih.govresearchgate.net The fragmentation patterns of halogenated aromatic compounds in mass spectrometry have been studied, providing a basis for the structural elucidation of compounds like this compound. acs.orgacs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Bromo-4-isocyanato-1-methylbenzene, and how can reaction parameters be optimized?

  • Methodological Answer : Retrosynthetic analysis suggests starting from brominated toluene derivatives. For example, bromination of 4-isocyanato-1-methylbenzene or isocyanate functionalization of 2-bromo-1-methylbenzene precursors. AI-powered synthesis planning tools (e.g., Template_relevance models) can predict feasible routes and optimize conditions (e.g., solvent polarity, temperature, catalyst selection) to improve yield . Purification via column chromatography or recrystallization is recommended, with monitoring by TLC or HPLC.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm). The isocyanate group (NCO) does not produce NMR signals but can be inferred from absence of NH or OH peaks.
  • IR : Confirm the isocyanate group via a sharp peak at ~2250–2275 cm⁻¹ (N=C=O stretch).
  • Mass Spectrometry : Validate molecular ion peaks (m/z ≈ 230–235) and isotopic patterns from bromine (¹:¹ ratio for M/M+2).

Advanced Research Questions

Q. What strategies address regioselectivity challenges during electrophilic substitution reactions involving this compound?

  • Methodological Answer : The bromine atom acts as a meta-directing group, while the isocyanate (NCO) group is strongly electron-withdrawing and ortho/para-directing. Computational modeling (DFT calculations) can predict dominant reaction sites. Experimental validation via competitive reactions (e.g., nitration or sulfonation) with analysis by GC-MS or X-ray crystallography (SHELX refinement ) resolves positional ambiguities.

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :

  • Data Collection : High-resolution (<1.0 Å) single-crystal data minimizes errors in heavy-atom (Br) positioning.
  • SHELXL Refinement : Use anisotropic displacement parameters for Br and O/N atoms. Constraints for methyl group rotation and isocyanate geometry improve accuracy .
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess positional uncertainty and validate bond angles/distances .
  • WinGX Integration : Streamline data processing, space group determination, and disorder modeling .

Q. How should researchers analyze contradictory data in reactivity studies (e.g., unexpected byproducts or low yields)?

  • Methodological Answer : Apply iterative qualitative analysis frameworks:

  • Hypothesis Testing : Re-examine reaction mechanisms (e.g., radical vs. ionic pathways) using isotopic labeling (²H/¹³C) or trapping agents.
  • Cross-Validation : Compare spectroscopic data (e.g., NOESY for steric effects) with computational predictions (MD simulations).
  • Error Source Identification : Use control experiments (e.g., varying moisture levels to test isocyanate hydrolysis) .

Q. What computational tools predict the stability of this compound under varying thermal or solvolytic conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Experimentally determine decomposition thresholds.
  • DFT/MD Simulations : Calculate activation energies for isocyanate hydrolysis or Br dissociation. Software like Gaussian or ORCA models solvent effects (e.g., polar aprotic vs. protic media).
  • Kinetic Studies : Monitor degradation rates via in situ IR or UV-Vis spectroscopy.

Retrosynthesis Analysis

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2-Bromo-4-isocyanato-1-methylbenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.